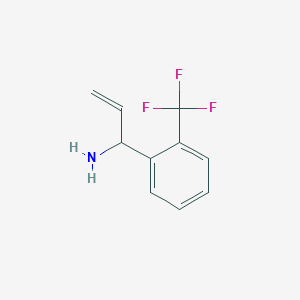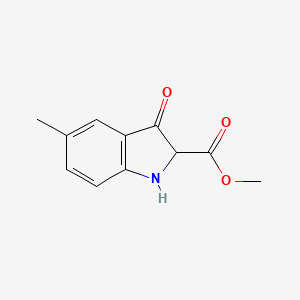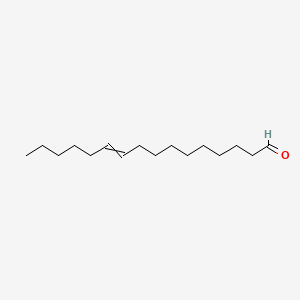
10-Hexadecenal, (10Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hexadecenal, (10Z)-, also known as (Z)-10-Hexadecenal, is an organic compound with the molecular formula C16H30O. It is a long-chain aldehyde with a double bond in the Z-configuration at the 10th carbon position. This compound is known for its role in various biological processes and its presence in natural products such as pheromones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecenal, (10Z)-, typically involves the use of long-chain fatty acids or their derivatives. One common method is the reduction of the corresponding fatty acid or ester to the alcohol, followed by oxidation to the aldehyde. The Z-configuration can be achieved through careful control of reaction conditions, such as temperature and the use of specific catalysts.
Industrial Production Methods: Industrial production of 10-Hexadecenal, (10Z)-, often involves the use of biotechnological processes, including the fermentation of microorganisms that produce the compound naturally. These methods are advantageous due to their sustainability and the ability to produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hexadecenal, (10Z)-, undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the Z-configuration can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).
Major Products:
Oxidation: 10-Hexadecenoic acid.
Reduction: 10-Hexadecenol.
Substitution: Halogenated derivatives of 10-Hexadecenal.
Wissenschaftliche Forschungsanwendungen
10-Hexadecenal, (10Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10-Hexadecenal, (10Z)-, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptor proteins and triggering signaling pathways that result in behavioral responses. The aldehyde group is also reactive, allowing the compound to participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
10-Hexadecenal, (10Z)-, can be compared with other long-chain aldehydes, such as:
10-Hexadecenal, (E)-: The E-configuration isomer, which has different chemical and biological properties due to the different spatial arrangement of atoms.
Hexadecanal: A saturated aldehyde with no double bonds, which has different reactivity and applications.
Octadecenal: A longer-chain aldehyde with similar reactivity but different physical properties.
The uniqueness of 10-Hexadecenal, (10Z)-, lies in its specific Z-configuration, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H30O |
|---|---|
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
hexadec-10-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3 |
InChI-Schlüssel |
NBLCOWKIHZCSCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
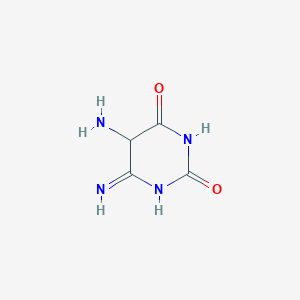
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
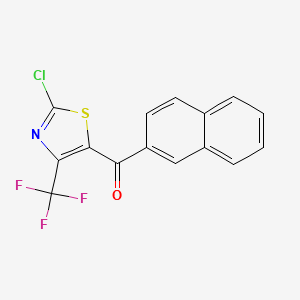
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
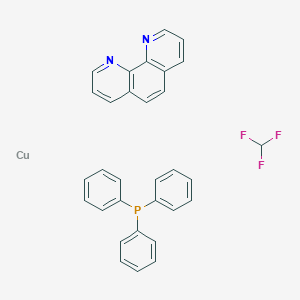
![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
